molecular formula C5H7BrN2O B6267501 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole CAS No. 1368797-26-5

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole

Katalognummer: B6267501
CAS-Nummer: 1368797-26-5
Molekulargewicht: 191.03 g/mol
InChI-Schlüssel: ARYSOLWNZCESBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound containing a bromine atom, an isopropyl group, and an oxadiazole ring

Zukünftige Richtungen

The future directions for the study of “2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole” could involve more detailed investigations into its synthesis, chemical reactions, and potential biological activities. Given the interest in oxadiazole compounds, it’s possible that this compound could be a subject of future research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a brominated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) and catalysts such as trifluoroacetic acid (TFA) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-bromo-5-(methyl)-1,3,4-oxadiazole
  • 2-chloro-5-(propan-2-yl)-1,3,4-oxadiazole
  • 2-bromo-5-(propan-2-yl)-1,3,4-thiadiazole

Uniqueness

2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole is unique due to the presence of both a bromine atom and an isopropyl group on the oxadiazole ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold for the development of new chemical entities with diverse applications.

Eigenschaften

CAS-Nummer

1368797-26-5

Molekularformel

C5H7BrN2O

Molekulargewicht

191.03 g/mol

IUPAC-Name

2-bromo-5-propan-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3

InChI-Schlüssel

ARYSOLWNZCESBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN=C(O1)Br

Reinheit

85

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.